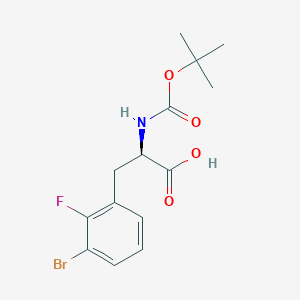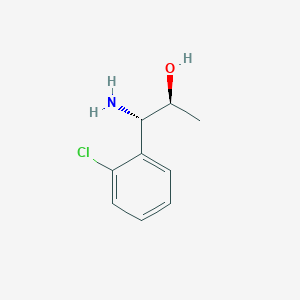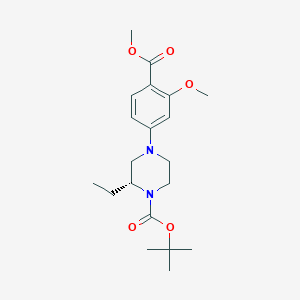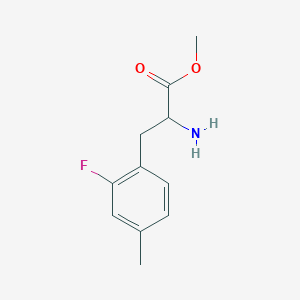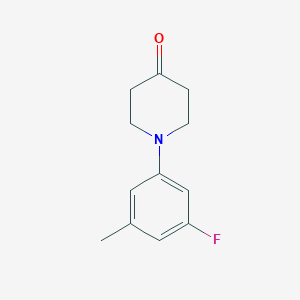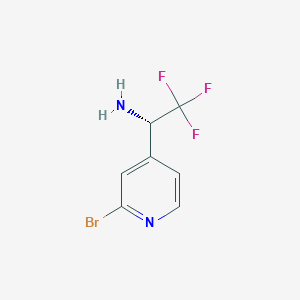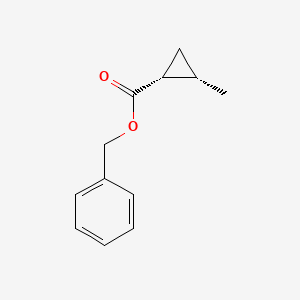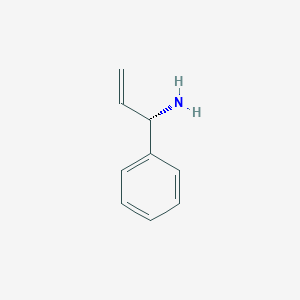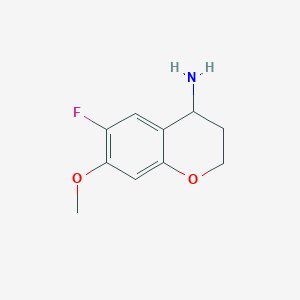
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate is an organic compound with the molecular formula C14H16O6 and a molecular weight of 280.28 g/mol . It is characterized by the presence of a dioxolane ring fused to a phenyl group and a malonate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate typically involves the reaction of 4-phenyl-1,3-dioxolane-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as toluene or ethanol. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate further chemical transformations .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the dioxolane ring.
Phenyl malonate: Contains a phenyl group but does not have the dioxolane ring.
1,3-Dioxolane derivatives: Compounds with similar ring structures but different substituents
Uniqueness
Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate is unique due to the presence of both the dioxolane ring and the malonate ester, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
特性
分子式 |
C14H16O6 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC名 |
dimethyl 2-(4-phenyl-1,3-dioxolan-2-yl)propanedioate |
InChI |
InChI=1S/C14H16O6/c1-17-12(15)11(13(16)18-2)14-19-8-10(20-14)9-6-4-3-5-7-9/h3-7,10-11,14H,8H2,1-2H3 |
InChIキー |
WXNBJSTYYAJTTN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1OCC(O1)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

